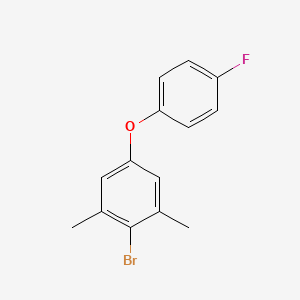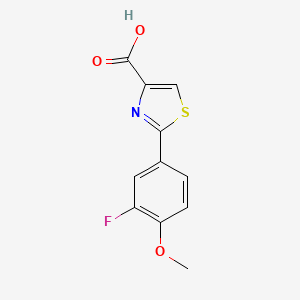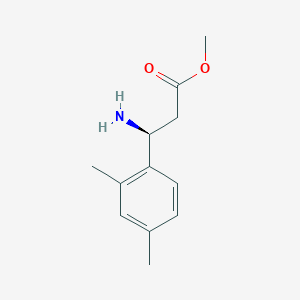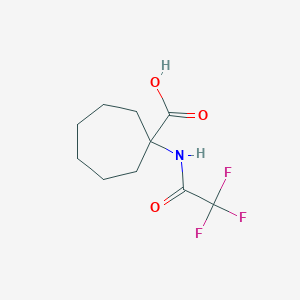![molecular formula C23H24N4O4 B13485222 5-[(3-Amino-4-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485222.png)
5-[(3-Amino-4-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-amino-4-phenylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes an isoindole core, a piperidinyl group, and an amino-phenylbutyl side chain. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-amino-4-phenylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps, starting from readily available precursorsThe reaction conditions typically require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize efficiency and minimize costs. Large-scale synthesis may involve continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3-amino-4-phenylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
5-[(3-amino-4-phenylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in targeting specific proteins or pathways involved in diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-[(3-amino-4-phenylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of gene expression, or modulation of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(4-aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride: This compound shares a similar core structure but differs in the side chain, affecting its reactivity and applications.
5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another related compound with variations in the functional groups, leading to different chemical and biological properties.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C23H24N4O4 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
5-[(3-amino-4-phenylbutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H24N4O4/c24-15(12-14-4-2-1-3-5-14)10-11-25-16-6-7-17-18(13-16)23(31)27(22(17)30)19-8-9-20(28)26-21(19)29/h1-7,13,15,19,25H,8-12,24H2,(H,26,28,29) |
Clé InChI |
MZXVOPBCSKTBSI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCC(CC4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B13485157.png)

![6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol](/img/structure/B13485172.png)
![tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
![3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13485188.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine](/img/structure/B13485189.png)
![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)



![1-(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carbonyl)-6-methanesulfonyl-1,2,3,4-tetrahydroquinoline](/img/structure/B13485211.png)
![3-Methylspiro[3.3]heptan-1-one](/img/structure/B13485213.png)
![tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B13485219.png)
